molecular formula C13H19N B12274649 2-(2-Isopropylphenyl)pyrrolidine

2-(2-Isopropylphenyl)pyrrolidine

Cat. No.: B12274649
M. Wt: 189.30 g/mol
InChI Key: BOHFZXYLEIZSCX-UHFFFAOYSA-N
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Description

2-(2-Isopropylphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound this compound is characterized by the presence of an isopropyl group attached to the phenyl ring, which is further connected to a pyrrolidine ring. This structural arrangement imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropylphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-isopropylphenylmagnesium bromide with pyrrolidine under controlled conditions. The reaction typically requires the use of an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure the stability of the reactants and products.

Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as coupling partners and palladium catalysts to achieve the desired product under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or pyrrolidine ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Isopropylphenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Isopropylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring without additional substituents.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine with a carbonyl group.

    Pyrrolidine-2,5-dione: A dione derivative with two carbonyl groups on the pyrrolidine ring.

Uniqueness

2-(2-Isopropylphenyl)pyrrolidine is unique due to the presence of the isopropyl group on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-(2-propan-2-ylphenyl)pyrrolidine

InChI

InChI=1S/C13H19N/c1-10(2)11-6-3-4-7-12(11)13-8-5-9-14-13/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3

InChI Key

BOHFZXYLEIZSCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2CCCN2

Origin of Product

United States

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